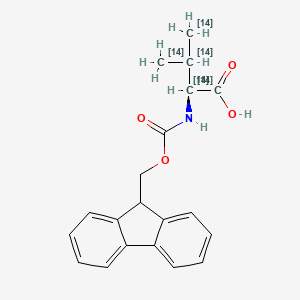

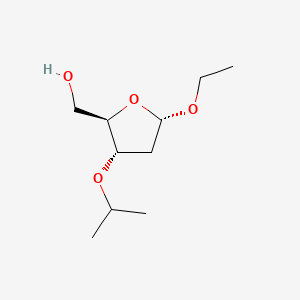

![molecular formula C9H8N2O2 B582902 Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate CAS No. 147071-00-9](/img/structure/B582902.png)

Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

概要

説明

“Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate” is a heterocyclic compound . Its empirical formula is C9H8N2O2 and it has a molecular weight of 176.17 .

Molecular Structure Analysis

The SMILES string representation of “Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate” is COC(=O)c1nccc2[nH]ccc12 . This provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis

“Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.科学的研究の応用

Antibacterial Activity : A study by Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, revealing antibacterial activity in vitro for one compound, showcasing its potential in pharmaceutical applications (Toja et al., 1986).

Efficient Synthesis of Analogues : Nechayev et al. (2013) achieved efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, demonstrating a method applicable for the synthesis of different N6-substituted analogues, indicating its significance in synthetic organic chemistry (Nechayev et al., 2013).

Antitumor Activity in Mesothelioma Models : Carbone et al. (2013) synthesized new nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, and evaluated their effects in models of diffuse malignant peritoneal mesothelioma (DMPM). The compounds showed promise in reducing DMPM cell proliferation and inducing apoptosis, highlighting their potential in cancer therapy (Carbone et al., 2013).

Potential Anti-inflammatory Agents : Moloney (2001) synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, targeting molecules as potential anti-inflammatory agents. This synthesis was based on the anti-inflammatory activity of structurally related molecules, indicating its significance in the development of new anti-inflammatory drugs (Moloney, 2001).

Synthesis of Pyrrolopyridine and Pyrroloquinoline Derivatives : Bencková and Krutošíková (1997) synthesized 1H-pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid and its derivatives, contributing to the field of heterocyclic chemistry and expanding the available tools for medicinal chemists (Bencková & Krutošíková, 1997).

Safety And Hazards

特性

IUPAC Name |

methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)7-4-6-2-3-10-8(6)5-11-7/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZKPRSBRUHIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C2C(=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659302 | |

| Record name | Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | |

CAS RN |

147071-00-9 | |

| Record name | Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1S)-1-Hydroxyethyl]benzaldehyde](/img/structure/B582828.png)

![3-[(1Z)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B582840.png)